8-Fluoroquinolin-2(1H)-one

Overview

Description

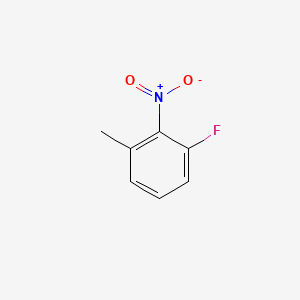

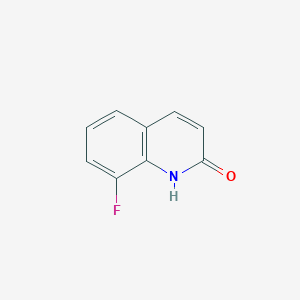

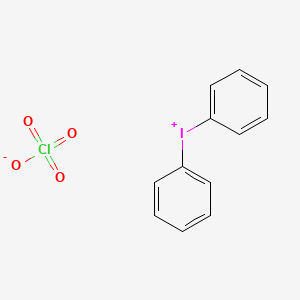

8-Fluoroquinolin-2(1H)-one, also known as 8-fluoro-2-quinolinone, is a synthetic organic compound . It has a molecular weight of 163.15 .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 2-chloro-8-fluoroquinoline, a solution of 2-fluoroaniline is treated with 3-ethoxyacryloyl chloride. After partitioning between ether and water, the resultant cream precipitate is collected and dried to give 2-hydroxy-8-fluoroquinoline. This is then converted to 2-chloro-8-fluoroquinoline . In another method, this compound is heated with phosphoryl trichloride .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6FNO . The InChI code for this compound is 1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

Phototoxicity Reduction

- 8-Fluoroquinoline derivatives have been studied for their reduced phototoxicity. For instance, a derivative with a methoxy group at the 8 position showed significantly lower phototoxicity compared to analogs without this substitution, suggesting its potential use in reducing adverse reactions under UV light exposure (Marutani et al., 1993).

NMR Spectroscopy Studies

- Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study 8-Hydroxyquinoline and its derivatives. These studies provide insights into the chemical shifts and interactions at the molecular level, which are crucial for understanding its chemical properties (Kidrič et al., 1981).

Excited-State Processes

- The excited-state processes of 8-Hydroxyquinoline have been explored, revealing its photoinduced tautomerization and solvation effects. Such studies are important for applications in photophysics and photochemistry (Bardez et al., 1997).

Fluorescence in Metal Complexes

- Research has shown that while 8-Hydroxyquinoline itself is a weak fluorophore, its metal complexes exhibit strong fluorescence. This property is particularly useful in the development of sensors and organic light-emitting diodes (Park et al., 2016).

Alzheimer's Disease Research

- 8-Hydroxyquinoline derivatives have been proposed for Alzheimer's disease treatment. They act as metal chaperones, interacting with amyloid-β peptide and monoamine neurotransmitters, suggesting a potential therapeutic application (Kenche et al., 2013).

Corrosion Monitoring

- 8-Hydroxyquinoline has been used as a fluorescent indicator for corrosion detection. Its ability to chelate with Fe2+/Fe3+ ions makes it a valuable tool in monitoring metal corrosion under coatings (Roshan et al., 2018).

Hg2+ Selective Sensing

- New derivatives of 8-Hydroxyquinoline have been developed for selective sensing of Hg2+ ions, demonstrating their potential in environmental monitoring and chemical sensing applications (Moon et al., 2004).

Ligand Development for Sensing Applications

- 8-Hydroxyquinoline-based ligands have been designed for use in fluorescence-based sensor arrays, enhancing the ability to detect and distinguish between various cations (Palacios et al., 2007).

Complexation with Copper(II) Ions

- The complexation of Copper(II) ions with substituted 8-Hydroxyquinolines has been extensively studied, providing insights into their potential use in analytical and pharmaceutical applications (Summers et al., 2020).

Safety and Hazards

8-Fluoroquinolin-2(1H)-one is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

8-Fluoroquinolin-2(1H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes. Additionally, this compound binds to bacterial ribosomal proteins, interfering with protein synthesis and contributing to its antimicrobial effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and protein synthesis, leading to cell death. In eukaryotic cells, this compound has been shown to influence cell signaling pathways, particularly those involved in stress responses. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their catalytic activity and preventing the supercoiling and relaxation of DNA. This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound interacts with ribosomal proteins, blocking the translation process and inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive resistance in bacterial populations, necessitating the use of combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antimicrobial activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can either be excreted or further processed, affecting the overall metabolic flux and levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, affecting its localization and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments through targeting signals and post-translational modifications. In the nucleus, it interacts with DNA and nuclear proteins, exerting its antimicrobial effects. In the cytoplasm, it affects ribosomal function and protein synthesis, contributing to its overall biochemical activity .

Properties

IUPAC Name |

8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLOEMLZOLURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601124 | |

| Record name | 8-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71738-83-5 | |

| Record name | 8-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

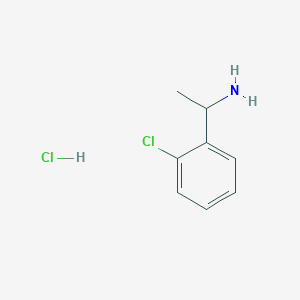

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

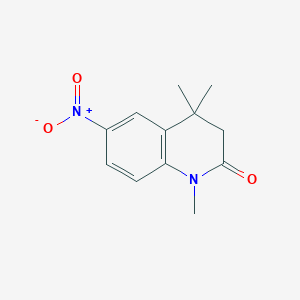

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

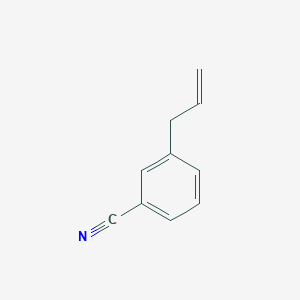

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)